molecular formula C12H17N3O3 B2461277 N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 920355-90-4

N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2461277
CAS No.: 920355-90-4
M. Wt: 251.286
InChI Key: DGXFKMXISPBKPL-UHFFFAOYSA-N
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Description

N1-(1-Methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a methoxypropan-2-yl group at the N1 position and a 6-methylpyridin-2-yl substituent at the N2 position. The methoxypropan-2-yl group may enhance solubility, while the methyl-substituted pyridine moiety could influence receptor binding or metabolic stability compared to unsubstituted pyridyl analogs.

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(6-methylpyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-5-4-6-10(13-8)15-12(17)11(16)14-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXFKMXISPBKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Applications/Activity Efficacy/Safety Data
Target Compound 1-Methoxypropan-2-yl 6-Methylpyridin-2-yl Inferred: Potential antiviral or flavorant Not reported in evidence
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg/day; Margin of safety >33 million
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) 4-Chlorophenyl Thiazolyl-pyrrolidinyl hybrid HIV entry inhibition (EC50: <1 µM) Antiviral activity confirmed
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FL-no. 16.100) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Flavorant NOEL: 100 mg/kg/day; Margin of safety 500 million

Key Observations:

N2 Groups: The 6-methylpyridin-2-yl group in the target compound differs from the 2-(pyridin-2-yl)ethyl group in S335. Methylation at the pyridine 6-position may sterically hinder metabolic oxidation, enhancing stability compared to unsubstituted pyridyl analogs .

Biological Activity :

  • Antiviral oxalamides (e.g., Compound 15) prioritize bulky, heterocyclic N2 substituents (e.g., thiazolyl-pyrrolidinyl) for targeting viral entry proteins, while flavorants (e.g., S336) favor aromatic N1 groups (dimethoxybenzyl) and flexible N2 linkers (ethyl-pyridyl) for taste receptor activation .

16.100 exhibit high NOELs (100 mg/kg/day) and safety margins (>33 million), attributed to rapid metabolism via hydrolytic cleavage of the oxalamide bond . The target compound’s methoxypropan-2-yl group may similarly promote non-toxic metabolic pathways.

Research Implications and Gaps

While the target compound shares structural motifs with well-characterized oxalamides, its specific activity and safety remain unstudied in the provided evidence. Future research should:

  • Assess metabolic pathways, particularly hydrolysis of the oxalamide bond and oxidation of the 6-methylpyridin-2-yl group, to predict toxicity .

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